molecular formula C22H23N3O4 B2474931 N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-96-5

N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2474931
CAS RN: 898426-96-5
M. Wt: 393.443
InChI Key: ANHANVVNLZYHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cells. Its unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival . Researchers are exploring its use in developing new chemotherapy agents that could be more effective and have fewer side effects compared to current treatments.

Neuroprotective Agents

The compound’s structure suggests it could have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By protecting neurons from damage and promoting their survival, it could help in slowing down the progression of these diseases.

Antiviral Applications

Given its structural similarity to other compounds with known antiviral activity, this compound is being investigated for its potential to inhibit viral replication . It could be particularly useful in the development of new antiviral drugs that target a broad range of viruses, including those that are resistant to existing treatments.

Anti-inflammatory Research

The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases . Researchers are studying its mechanisms of action to develop new anti-inflammatory drugs that could be used to treat conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This leads to a reduction in the autophosphorylation of EGFR, resulting in decreased activation of downstream signal transduction pathways, inhibition of cell growth, and induction of apoptosis.

Biochemical Pathways

The inhibition of EGFR leads to a decrease in the activation of downstream signal transduction pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. These pathways are involved in cell growth and survival. Therefore, their inhibition leads to reduced cell proliferation and increased cell death .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, leading to a reduction in the growth of EGFR-overexpressing tumors .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-7-3-2-5-14(18)8-9-23-21(27)22(28)24-17-11-15-6-4-10-25-19(26)13-16(12-17)20(15)25/h2-3,5,7,11-12H,4,6,8-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHANVVNLZYHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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